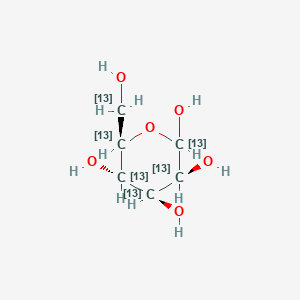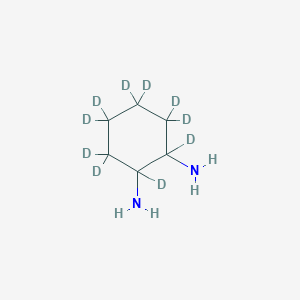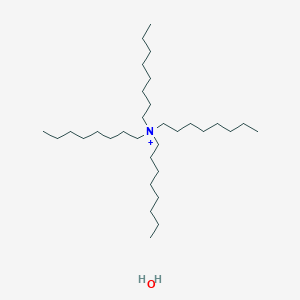
D-Mannose-UL-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-UL-13C6 is a stable isotope-labeled compound of D-Mannose, a naturally occurring sugar. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry, metabolic studies, and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Mannose-UL-13C6 involves chemical synthesis using carbon isotope-labeled reactants. The synthesis typically starts with a carbon-13 labeled glucose, which undergoes a series of chemical reactions including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the uniform labeling of carbon atoms and to maintain the purity and stability of the compound. The production is carried out under controlled conditions to prevent contamination and to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose under alkaline conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses sodium borohydride or hydrogen gas with a catalyst.
Isomerization: Often carried out in the presence of strong bases like sodium hydroxide.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Applications De Recherche Scientifique
D-Mannose-UL-13C6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to track the pathways of mannose metabolism.
Biology: Helps in studying glycosylation processes in proteins.
Medicine: Investigated for its potential role in treating urinary tract infections by preventing bacterial adhesion.
Industry: Used in the production of stable isotope-labeled compounds for research and development .
Mécanisme D'action
D-Mannose-UL-13C6 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The labeled carbon atoms enable detailed tracking and analysis of mannose metabolism and its interactions with other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Glucose-UL-13C6
- D-Fructose-UL-13C6
- D-Galactose-UL-13C6
- D-Mannose-6-phosphate-UL-13C6
Uniqueness
D-Mannose-UL-13C6 is unique due to its specific labeling of all six carbon atoms, making it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a competitive inhibitor for bacterial adhesion also sets it apart from other labeled sugars .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
186.11 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
WQZGKKKJIJFFOK-APHFOIPNSA-N |
SMILES isomérique |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)


![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)









![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
